Carbanilide, 2,2',4,4',6,6'-hexachloro-

Übersicht

Beschreibung

Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is a chemical compound with the molecular formula C13H6Cl6N2O12. It is also known by its CAS number 20632-35-313.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.Molecular Structure Analysis

The molecular structure of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is represented by the formula C13H6Cl6N2O1. The molecular weight of this compound is 418.9 g/mol1.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- are not available in the web search results.Wissenschaftliche Forschungsanwendungen

-

Crystal Morphology Prediction

- Scientific Field : Molecular Modeling

- Application Summary : The compound is used in the prediction of crystal morphology through molecular scale simulation .

- Methods of Application : The spiral growth model was applied to predict the crystal morphology of 2,2′,4,4′,6,6′-hexanitrostilbene (HNS). Solvents of N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and nitric acid (NA) were selected to control the crystal morphologies of HNS .

- Results or Outcomes : The predicted crystal shapes are flaky in three solvents. Only (100), (001), and (011) faces are generated in DMF, NMP, and NA. The aspect ratios of the predicted HNS crystal morphologies in DMF, NMP, and NA are 23.00, 15.45, and 4.85, respectively .

-

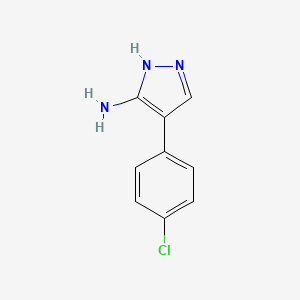

Anti-Tuberculosis Drug Development

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the development of new anti-tuberculosis drugs .

- Methods of Application : Seventy-two benzo [d]thiazole-2-carbanilides have been synthesized through CDI-mediated direct coupling of benzo [d]thiazole-2-carboxylic acids with aromatic amines .

- Results or Outcomes : Thirty-two compounds exhibiting MIC values in the range of 0.78-6.25 μg/mL (1.9-23 μM) were subjected to cell viability test against RAW 264.7 cell lines and thirty compounds were found to be non-toxic .

-

Ultrafast Excited State Dynamics

- Scientific Field : Physical Chemistry

- Application Summary : The compound is used in the investigation of ultrafast excited state dynamics .

- Methods of Application : Femtosecond transient absorption spectroscopy is used to study the dynamics and structures of the excited states of 2,2′,4,4′,6,6′-hexanitrostilbene .

- Results or Outcomes : The study shows equilibrium between vibrationally hot S1 (S*1) and S1 states with lifetimes of 0.8 and 6 ps, respectively. The T1 state has a lifetime of about 4 ns .

-

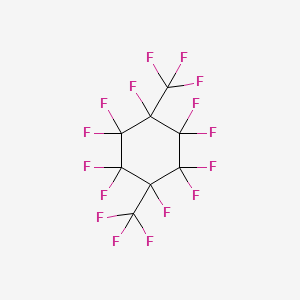

Thermal Expansion and Theoretical Density

- Scientific Field : Materials Science

- Application Summary : The compound is used to obtain the linear coefficient of thermal expansion (CTE) and theoretical density .

- Methods of Application : X-ray powder diffraction (XRD) together with Rietveld refinement was employed to estimate the dimension and density change at a crystal lattice level, in the range of temperature 30–240 °C .

- Results or Outcomes : The CTE of a-, b-, c-axis and volume were obtained as 7.6719 × 10 −5 /°C, 6.8044 × 10 −5 /°C, 1.1192 × 10 −5 /°C and 16.725 × 10 −5 /°C, respectively .

- Photolysis Route Study

- Scientific Field : Analytical Chemistry

- Application Summary : The compound is used in the study of photolysis routes of nano 2,2’,4,4’,6,6’-hexanitrostilbene by vibrational spectroscopy .

- Methods of Application : UV–Vis light-induced photolysis of nano HNS was studied by different spectroscopic methods .

- Results or Outcomes : The photolysis route of nano HNS was found to be mostly the same as its bulk counterpart, which was likely to be the combination of the isomerization of –NO 2 to –ONO and the breaking of the C–N bond in Ar–NO 2 (Ar = Aromatic ring) .

Safety And Hazards

I couldn’t find specific information on the safety and hazards of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.

Zukünftige Richtungen

Unfortunately, I couldn’t find specific information on the future directions of research or applications for Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.

Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.

Eigenschaften

IUPAC Name |

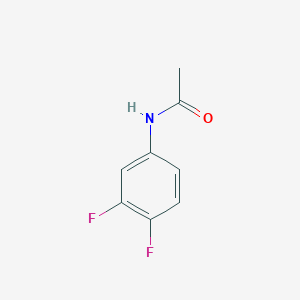

1,3-bis(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIVZYPHAUCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174662 | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

CAS RN |

20632-35-3 | |

| Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

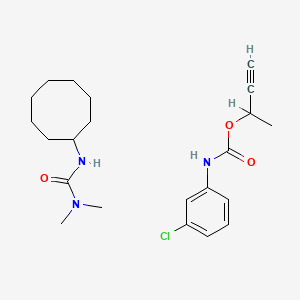

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

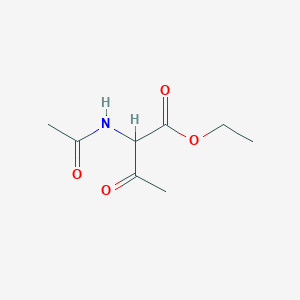

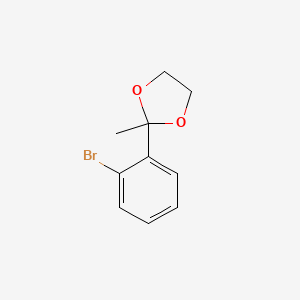

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.